molecular formula C15H14N4 B183896 Pyrazole, 5-amino-3-(p-aminophenyl)-1-phenyl- CAS No. 13288-83-0

Pyrazole, 5-amino-3-(p-aminophenyl)-1-phenyl-

Cat. No. B183896
CAS RN: 13288-83-0
M. Wt: 250.3 g/mol
InChI Key: HZNCNTSMTYTUSA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Pyrazole, 5-amino-3-(p-aminophenyl)-1-phenyl- is a chemical compound that belongs to the pyrazole family. It has been widely used in scientific research due to its unique properties and potential applications.

Mechanism Of Action

The mechanism of action of pyrazole, 5-amino-3-(p-aminophenyl)-1-phenyl-, is not fully understood. However, it has been suggested that it may act through the inhibition of certain enzymes or the modulation of signaling pathways. Further research is needed to fully elucidate its mechanism of action.

Biochemical And Physiological Effects

Pyrazole, 5-amino-3-(p-aminophenyl)-1-phenyl-, has been shown to have various biochemical and physiological effects. It has been reported to inhibit the growth of cancer cells, reduce inflammation, and exhibit antimicrobial activity. It has also been shown to have antioxidant properties and to modulate certain signaling pathways.

Advantages And Limitations For Lab Experiments

Pyrazole, 5-amino-3-(p-aminophenyl)-1-phenyl-, has several advantages for lab experiments. It is relatively easy to synthesize and purify, and it has been widely studied in various fields. However, its limitations include its potential toxicity and the need for further research to fully understand its mechanism of action and potential applications.

Future Directions

There are several future directions for research on pyrazole, 5-amino-3-(p-aminophenyl)-1-phenyl-. These include further studies on its potential anticancer, anti-inflammatory, and antimicrobial properties, as well as its use as a ligand in coordination chemistry. Additionally, further research is needed to fully elucidate its mechanism of action and potential applications in various fields.

Synthesis Methods

Pyrazole, 5-amino-3-(p-aminophenyl)-1-phenyl-, can be synthesized through several methods, including the reaction of 3,5-diphenyl-1H-pyrazole with p-phenylenediamine in the presence of a reducing agent. The reaction can be carried out in a solvent such as ethanol or acetic acid, and the product can be purified through recrystallization.

Scientific Research Applications

Pyrazole, 5-amino-3-(p-aminophenyl)-1-phenyl-, has been widely used in scientific research due to its potential applications in various fields. It has been studied for its anticancer, anti-inflammatory, and antimicrobial properties. It has also been used as a ligand in coordination chemistry and as a building block in the synthesis of other compounds.

properties

CAS RN

13288-83-0

Product Name

Pyrazole, 5-amino-3-(p-aminophenyl)-1-phenyl-

Molecular Formula

C15H14N4

Molecular Weight

250.3 g/mol

IUPAC Name

5-(4-aminophenyl)-2-phenylpyrazol-3-amine

InChI

InChI=1S/C15H14N4/c16-12-8-6-11(7-9-12)14-10-15(17)19(18-14)13-4-2-1-3-5-13/h1-10H,16-17H2

InChI Key

HZNCNTSMTYTUSA-UHFFFAOYSA-N

SMILES

C1=CC=C(C=C1)N2C(=CC(=N2)C3=CC=C(C=C3)N)N

Canonical SMILES

C1=CC=C(C=C1)N2C(=CC(=N2)C3=CC=C(C=C3)N)N

Other CAS RN

13288-83-0

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.